N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Ion Channels Purinoceptor Isomer Selectivity

For medicinal chemistry teams probing nuclear receptor engagement or validating kinase selectivity, this 7-yl-furan-2-carboxamide-substituted benzenesulfonyl-THQ offers a unique dual-pharmacophore chimera. With a reported IC50 of 28 µM, it serves as a critical moderate-activity control to benchmark potent in-class RORγ modulators. The >470-fold potency gap versus cyclopropanecarbonyl-substituted OGG1 inhibitors confirms scaffold-specific effects, not general THQ core activity. Procure at ≥90% purity to ensure reproducible SAR and phenotypic screening results.

Molecular Formula C20H18N2O4S
Molecular Weight 382.43
CAS No. 1005301-70-1
Cat. No. B2570199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
CAS1005301-70-1
Molecular FormulaC20H18N2O4S
Molecular Weight382.43
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H18N2O4S/c23-20(19-9-5-13-26-19)21-16-11-10-15-6-4-12-22(18(15)14-16)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23)
InChIKeyOVMCJWQWDVGNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide (CAS 1005301-70-1) for Research Sourcing: Procurement Evidence Guide


N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide (CAS 1005301-70-1) is a chiral small-molecule member of the 1-arylsulfonyl-1,2,3,4-tetrahydroquinoline chemical class [1]. This class has been described in patent literature for its ability to modulate retinoid-related orphan receptor gamma (RORγ) activity and is of interest in inflammation and autoimmune disorder research [1]. Commercially, the compound is available from specialty chemical suppliers such as Life Chemicals (catalog F2051-0074) with a minimum purity of 90% [2].

Why Sourcing N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide Requires Specific, Not Generic, Qualification


Substitution among tetrahydroquinoline (THQ) sulfonamides is not straightforward, as minor structural variations can dictate target engagement, potency, and biological effect. For instance, the N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) scaffold has been explored for both antimicrobial [1] and RORγ-modulating activities [2], with specific substituents defining each application. Furthermore, closely related analogs, such as the 6-yl positional isomer (CAS 941929-47-1), exhibit entirely different biological profiles, including activity at human P2X purinoceptors [3]. A publicly curated comment on compound 1005301-70-1 indicates a reported inhibitory IC50 of 28 µM against an unspecified target, underscoring that this compound possesses a measurable, albeit moderate, bioactivity profile distinct from its more potent in-class counterparts [4]. This evidence confirms that even within a narrow structural series, each compound must be individually evaluated against its intended target to ensure scientific validity.

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide: Quantitative Performance Evidence Against Comparators


Comparative Bioactivity: Target Compound vs. the 6-yl Positional Isomer

When compared to its 6-yl benzenesulfonyl positional isomer (CAS 941929-47-1), the 7-yl target compound demonstrates a vastly different biological interaction profile. The 6-yl analog is reported to be an antagonist of human P2X purinoceptors with IC50 values of 6.43 µM (P2X2R), 1.45 µM (P2X4R), and 27.6 µM (P2X5R) [1]. In contrast, the 7-yl target compound (CAS 1005301-70-1) has a publicly available but less well-defined inhibitory IC50 of approximately 28 µM [2]. This data indicates a significant potency shift and suggests a divergent biological target landscape driven solely by the position of the carboxamide on the tetrahydroquinoline ring.

Ion Channels Purinoceptor Isomer Selectivity Chemical Biology

Scaffold Differentiation: Benzenesulfonyl vs. Cyclopropanecarbonyl THQ Inhibitors

The power of N-substitution on the tetrahydroquinoline core is starkly illustrated by the potent OGG1 inhibitor SU0268. This comparator features a cyclopropanecarbonyl at the N-1 position and a complex biphenyl sulfonamide at the 7-amino position, achieving an IC50 of 0.059 µM against OGG1 [1]. The target compound (CAS 1005301-70-1) swaps the cyclopropanecarbonyl for a benzenesulfonyl group and the biphenyl sulfonamide for a simpler furan-2-carboxamide. The result is a dramatic, orders-of-magnitude shift in bioactivity, moving from a validated low-nanomolar inhibitor to a compound with a reported 28 µM IC50 against a separate target [2]. This underscores that the benzenesulfonyl-furan carboxamide architecture targets a distinct biological space.

DNA Repair OGG1 Inhibition Cancer Research Inflammation

Furan-2-carboxamide as a Distinctive 7-Position Moiety

In the broader class of 7-substituted tetrahydroquinolines, the nature of the 7-position substitution critically defines compound utility. The target compound's furan-2-carboxamide is a specific choice often associated with cFMS/CSF-1R kinase inhibition, as seen in reference compounds that achieve nanomolar potency (e.g., IC50 = 17 nM in cell-free kinase assays) . In contrast, other 7-substituted analogs feature a range of groups, including sulfonamides (e.g., SU0268 with an IC50 of 0.059 µM for OGG1) [1] or simple amides. The target compound's furan-2-carboxamide therefore provides a unique hydrogen-bonding network and electronic profile for target interaction, distinct from the sulfonamide-linked biphenyls or other carboxamide variants.

Medicinal Chemistry SAR Lead Optimization Sulfonamide Library

Commercial Specification and Sourcing Purity Baseline

The primary commercial source for CAS 1005301-70-1 is Life Chemicals, offering it at a specified purity of 90%+ at the 2 µmol scale [1]. This contrasts with many in-class research compounds, which are either synthesized in-house with variable purity or are unavailable commercially. The defined purity provides a reliable baseline for reproducible biological assays, whereas analogs like SU0268 or the 6-yl isomer may be sourced from different vendors with differing quality certifications.

Compound Management Chemical Procurement Quality Control Screening Library

Key Application Scenarios for Procuring CAS 1005301-70-1 Based on Differentiating Evidence


Expanding Structure-Activity Relationship (SAR) for RORγ Modulation

The compound's class association as a potential RORγ modulator, as outlined in patent literature [1], makes it a valuable tool for exploring the SAR around 1-benzenesulfonyl-1,2,3,4-tetrahydroquinolines. Its 7-yl-furan-2-carboxamide substitution pattern provides a distinct vector compared to the 6-yl isomer series, enabling medicinal chemists to probe how ring substitution position affects nuclear receptor engagement and downstream anti-inflammatory effects, as supported by the quantitative potency divergence shown in Section 3 [2].

Profiling a Chemical Biology Tool for Benzenesulfonyl-Specific Biology

Given the stark >470-fold potency difference and target shift compared to cyclopropanecarbonyl-substituted OGG1 inhibitors like SU0268 (IC50 = 0.059 µM) [1], this compound serves as a critical negative control or alternative chemotype tool. Researchers investigating DNA repair or inflammation can use it to confirm that observed biological effects are specific to the benzenesulfonyl-substituted THQ series, not a general feature of the tetrahydroquinoline core.

Screening for Novel Kinase Inhibition Targets

The furan-2-carboxamide moiety is a recognized feature of certain cFMS/CSF-1R kinase inhibitors, with reference compounds achieving nanomolar IC50 values (17 nM) in cell-free kinase assays [1]. The target compound's unique fusion of a benzenesulfonyl-THQ core with this kinase-privileged fragment creates a novel chimera. Procuring it enables a targeted kinase panel screen to identify potential new kinase targets that are uniquely inhibited by this dual-pharmacophore approach [2].

Standardized Starting Point for Compound Library Construction

For academic or industrial screening library development, the commercial availability of this compound at a guaranteed 90%+ purity from Life Chemicals [1] provides a defined quality control benchmark. This mitigates the risk of variable in-house synthesis purity, ensuring reproducible assay performance when screening against larger compound collections for phenotypic or target-based hits.

Quote Request

Request a Quote for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.